1-Ethyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine]
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Overview
Description
1-Ethyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3’-piperidine] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a cyclopentane ring and a pyrazole ring, with an ethyl group attached to the nitrogen atom of the pyrazole ring. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3’-piperidine] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a cyclopentanone derivative and a hydrazine derivative can lead to the formation of the pyrazole ring, followed by spirocyclization to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can improve the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogens, acids, and bases in appropriate solvents and temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated forms of the compound.
Scientific Research Applications
1-Ethyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3’-piperidine] has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s potential biological activities, such as antimicrobial, antiviral, and anticancer properties, are of interest to researchers. It can be used in bioassays to evaluate its effects on various biological systems.
Medicine: The compound’s potential therapeutic applications are being explored, including its use as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings. Its stability and reactivity can be harnessed for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Ethyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3’-piperidine] involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor domains.
Comparison with Similar Compounds
1-Ethyl-4,5-dihydro-1H-pyrazole: This compound shares the pyrazole ring but lacks the spiro connection and the cyclopentane ring.
Spiro[cyclopentane-1,3’-indole]: This compound features a spiro connection but with an indole ring instead of a pyrazole ring.
1-Ethyl-3,4-dihydro-1H-pyrazole: Similar to the target compound but with different ring structures and substitutions.
Uniqueness: 1-Ethyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3’-piperidine] stands out due to its spiro connection, which imparts unique structural and chemical properties. This feature distinguishes it from other pyrazole derivatives and spiro compounds, making it a valuable subject for research and application development.
Properties
Molecular Formula |
C12H19N3 |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-ethylspiro[4,5-dihydrocyclopenta[c]pyrazole-6,3'-piperidine] |
InChI |
InChI=1S/C12H19N3/c1-2-15-11-10(8-14-15)4-6-12(11)5-3-7-13-9-12/h8,13H,2-7,9H2,1H3 |
InChI Key |
BAXPYQDJHUKVAK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(CCC23CCCNC3)C=N1 |
Origin of Product |
United States |
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